4-chloro-N-(furan-2-ylmethylcarbamoyl)benzamide
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Overview
Description
4-chloro-N-(furan-2-ylmethylcarbamoyl)benzamide is an organic compound with the molecular formula C12H10ClNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(furan-2-ylmethylcarbamoyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with furan-2-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(furan-2-ylmethylcarbamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(furan-2-ylmethylcarbamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(furan-2-ylmethylcarbamoyl)benzamide involves its interaction with specific molecular targets. The chloro group and the furan ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial effects. Additionally, it may interfere with cellular signaling pathways, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-furylmethylcarbamoyl)benzamide
- 4-chloro-N-(3-methoxypropylcarbamoyl)benzamide
- 4-chloro-N-(2-methoxyethylcarbamoyl)benzamide
Uniqueness
4-chloro-N-(furan-2-ylmethylcarbamoyl)benzamide is unique due to the presence of both a chloro-substituted benzamide group and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-chloro-N-(furan-2-ylmethylcarbamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-10-5-3-9(4-6-10)12(17)16-13(18)15-8-11-2-1-7-19-11/h1-7H,8H2,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLJTTRALSMUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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